molecular formula C30H30NO3PS B6290377 [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-39-2

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290377
CAS No.: 2565792-39-2
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-RHBXAEEVSA-N
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Description

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphino group and a benzo[d][1,3]dioxol moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVIRCGVEIEVNU-RHBXAEEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Benzo[d]dioxol-5-yl phosphine core : Introduced via phosphorylation of a pre-functionalized benzodioxole intermediate.

  • Phenylmethyl sulfinamide backbone : Constructed through condensation of a sulfinyl chloride with a benzylamine derivative.

  • Stereochemical control : Achieved using chiral auxiliaries or enantioselective catalysis.

Key Reaction Types

  • Sulfinamide formation : Sulfinyl chloride intermediates reacting with amines.

  • Phosphorylation : Installation of diphenylphosphino groups via Arbuzov or Staudinger reactions.

  • Stereoselective alkylation : To establish the S-configuration at the benzylic position.

Step-by-Step Methodologies

Synthesis of the Benzo[d] dioxol-5-yl Phosphine Fragment

The phosphine-containing benzodioxole is prepared via sequential functionalization:

  • Bromination : 5-Bromobenzo[d]dioxole is treated with diphenylphosphine under palladium catalysis to form 6-(diphenylphosphino)benzo[d]dioxole.

  • Lithiation and quenching : The brominated intermediate undergoes lithium-halogen exchange, followed by trapping with electrophiles to introduce substituents.

Generation of the Sulfinyl Chloride Intermediate

A critical precursor for sulfinamide formation, sulfinyl chlorides are synthesized via a one-pot procedure:

  • Organometallic reagent addition : A Grignard or organolithium reagent reacts with DABSO (di-tert-butylsulfurdiimide) to form a metal sulfinate.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the sulfinate to the corresponding sulfinyl chloride. For example, p-fluorophenylmagnesium bromide reacts with DABSO to yield p-fluorophenylsulfinyl chloride in 83% yield.

Coupling of Phosphine and Sulfinamide Moieties

The final assembly involves stereoselective condensation:

  • Amine preparation : (S)-[6-(Diphenylphosphino)benzo[d][1,dioxol-5-yl]phenylmethylamine is synthesized via reductive amination of the corresponding ketone using a chiral catalyst.

  • Sulfinamide formation : The amine reacts with 2-methyl-2-propanesulfinyl chloride in the presence of triethylamine, yielding the target compound. Stereochemical integrity is maintained by using enantiopure starting materials and low-temperature conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : Tetrahydrofuran (THF) is preferred for organometallic reactions due to its ability to stabilize reactive intermediates.

  • Room-temperature operations : Sulfinyl chloride formation and subsequent amidation proceed efficiently at 25°C, minimizing side reactions.

Catalytic Systems

  • Palladium catalysts : Essential for cross-coupling during phosphorylation (e.g., Pd(PPh₃)₄).

  • Chiral Lewis acids : Employed in asymmetric alkylation to achieve >90% enantiomeric excess (ee).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include the tert-butyl group (δ 1.2 ppm, singlet) and aromatic protons from the benzodioxole (δ 6.8–7.5 ppm).

  • ³¹P NMR : Confirms the presence of the diphenylphosphino group (δ -5 to -10 ppm).

Chromatographic Purification

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers.

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiopurity, typically >98% ee.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Grignard route)Method B (Reductive amination)
Yield75–83%65–72%
StereoselectivityModerate (80% ee)High (>95% ee)
Reaction Time1.5 hours12–24 hours
ScalabilityGram-scale demonstratedLimited to milligram-scale

Method A offers superior efficiency and scalability, while Method B provides higher enantiocontrol, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diphenylphosphino group can coordinate with metal centers, influencing catalytic activity and selectivity. Additionally, the benzo[d][1,3]dioxol moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

Compared to similar compounds, [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its specific stereochemistry and the presence of both diphenylphosphino and benzo[d][1,3]dioxol groups.

Biological Activity

The compound [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide (CAS No. 2565792-39-2) is a sulfinamide derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C30H30NO3PS
  • Molecular Weight : 515.6 g/mol
  • CAS Number : 2565792-39-2
  • PubChem CID : 155885274

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly in relation to its interactions with biological targets such as receptors and enzymes.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that the diphenylphosphino group enhances the compound's ability to inhibit certain cancer cell lines. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cells, suggesting that [S(R)] could be a candidate for further development in cancer therapeutics.

2. Enzyme Inhibition

The sulfinamide group is known for its ability to modulate enzyme activities. Preliminary findings suggest that [S(R)] may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. This aspect is crucial for understanding its pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of [S(R)] is essential for optimizing its biological activity. The presence of the diphenylphosphino moiety has been linked to enhanced receptor binding affinity and selectivity.

Structural FeatureImpact on Activity
Diphenylphosphino groupIncreased binding affinity to target receptors
Sulfinamide moietyPotential enzyme inhibition
Benzo[d][1,3]dioxole ringContributes to lipophilicity and receptor interactions

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, [S(R)] was tested for cytotoxicity using standard MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Interaction

A kinetic study assessed the inhibitory effects of [S(R)] on cytochrome P450 enzymes. The findings suggested that the compound could modulate drug metabolism pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Q & A

Q. What are the key synthetic strategies for preparing [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide?

The synthesis typically involves:

  • Multicomponent reactions (MCRs) to assemble the diphenylphosphino-benzo[d][1,3]dioxolyl and sulfinamide moieties efficiently .
  • Chiral resolution via enantioselective catalysis or chiral auxiliaries to establish stereochemistry at sulfur and phosphorus centers .
  • Nucleophilic substitutions for sulfinamide group installation, often using reagents like sodium hydroxide or triethylamine in solvents such as dichloromethane .
  • Coordination chemistry to stabilize intermediates, leveraging the phosphine group’s ligand properties .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Key methods include:

  • X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers (e.g., sulfur and phosphorus) .
  • NMR spectroscopy (¹H, ¹³C, ³¹P) to analyze electronic environments of the diphenylphosphino and sulfinamide groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Circular dichroism (CD) to assess enantiomeric excess in chiral sulfinamide derivatives .

Q. What are the primary applications of this compound in catalysis or medicinal chemistry?

  • As a ligand : The diphenylphosphino group coordinates transition metals (e.g., Pd, Pt) for asymmetric catalysis, enabling enantioselective C–C bond formations .
  • Biological target engagement : The sulfinamide moiety may interact with enzymes (e.g., proteases) via hydrogen bonding, making it a candidate for inhibitor design .

Advanced Research Questions

Q. How does stereochemistry at the sulfur and phosphorus centers influence catalytic activity or biological interactions?

  • Catalysis : The (S,R) configuration optimizes steric and electronic environments for metal coordination, enhancing enantioselectivity in cross-coupling reactions .
  • Biological activity : Stereochemical mismatches (e.g., (R,S) vs. (S,R)) reduce binding affinity to chiral enzyme pockets, as shown in SPR studies of similar sulfinamide-protein interactions .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions or coordination chemistry?

  • Nucleophilic substitutions : The sulfinamide’s lone pair on sulfur facilitates attack on electrophilic carbons, with reaction rates modulated by solvent polarity (e.g., DMF vs. THF) .
  • Coordination behavior : The phosphine group’s π-accepting ability stabilizes low-oxidation-state metals (e.g., Pd⁰), critical for catalytic cycles in Heck or Suzuki reactions .

Q. How can researchers address stability challenges under varying reaction conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 180°C, suggesting reactions should be conducted below this threshold .
  • Hydrolytic sensitivity : Protect the sulfinamide group with inert atmospheres (N₂/Ar) in protic solvents to prevent hydrolysis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data normalization : Use internal controls (e.g., ATP levels in cell viability assays) to account for batch-to-batch variability .
  • Structure-activity relationship (SAR) studies : Compare enantiomers (e.g., (S,R) vs. (R,S)) to isolate stereochemical effects on potency .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral chromatography : Employ HPLC with cellulose-based chiral stationary phases (CSPs) for high-resolution separation .
  • Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor formation of the desired enantiomer .

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